

Unraveling the Reaction Pathways of 1,2-Dibromotetrafluoroethane: A Computational Chemistry Perspective

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Compound of Interest

Compound Name: 1,2-Dibromotetrafluoroethane

Cat. No.: B104034

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A deep dive into the computational analysis of **1,2-dibromotetrafluoroethane** (C₂F₄Br₂), commonly known as Halon 2402, reveals a primary reaction pathway dominated by the cleavage of the carbon-bromine bond. Theoretical and experimental studies provide valuable insights into the thermochemistry and kinetics of its decomposition, crucial for understanding its atmospheric fate and applications in fire suppression.

Computational studies, employing methods such as Density Functional Theory (DFT), ab-initio, and semi-empirical calculations, have been instrumental in elucidating the reaction mechanisms of **1,2-dibromotetrafluoroethane**. These theoretical investigations are complemented by experimental data from techniques like shock tube studies, which offer real-world validation of the computed reaction kinetics.

Dominant Reaction Pathway: C-Br Bond Fission

The prevailing reaction pathway in the unimolecular decomposition of **1,2-dibromotetrafluoroethane** is the homolytic cleavage of the carbon-bromine (C-Br) bond. Theoretical calculations pinpoint the energy required for this bond dissociation. One study, using a combination of PM3-configuration interaction microstate, HF, MP2, and DFT methods, calculated the C-Br bond dissociation energy to be 92.3 kcal/mol, which corresponds to photolysis by light with a wavelength of 309.95 nm^[1]. This initial cleavage results in the formation of a bromine radical (Br•) and a 2-bromo-1,1,2,2-tetrafluoroethyl radical (•C₂F₄Br)^[1].

The subsequent fate of the $\bullet\text{C}_2\text{F}_4\text{Br}$ radical is a critical aspect of the overall reaction mechanism. It is suggested that secondary dissociation of this radical is more probable than recombination with the bromine radical[1].

Alternative Reaction Pathways and Further Decomposition

While C-Br bond scission is the primary initiation step, other potential reaction pathways, such as the concerted debromination to form tetrafluoroethene (C_2F_4) and molecular bromine (Br_2), are also considered in computational analyses.

Experimental shock tube studies on the dissociation of $\text{C}_2\text{F}_4\text{Br}_2$ have provided kinetic data on the subsequent decomposition of the tetrafluoroethylene radical (C_2F_4). The rate constant for the dissociation of the C_2F_4 radical was determined to be $k_{\text{dC}_2\text{F}_4} = 4.76 \times 10^7 \text{ s}^{-1} \exp(-96 \text{ kJ/mol} / \text{RT})$ [2]. This experimental finding provides a crucial benchmark for theoretical models.

The thermal decomposition of Halon 2402 in fire suppression scenarios leads to the formation of various products, including halogen acids like hydrogen bromide (HBr) and hydrogen fluoride (HF), as well as carbonyl halides such as carbonyl fluoride (COF_2)[3]. The formation of these products is a result of complex radical chain reactions initiated by the thermal decomposition of the parent molecule.

Comparison with Related Halogenated Ethanes

To provide a broader context, it is informative to compare the reaction pathways of **1,2-dibromotetrafluoroethane** with those of other 1,2-dihaloethanes. For instance, studies on the thermal decomposition of 1,2-dichloroethane have explored various reaction channels, including four-center HCl elimination and C-Cl bond cleavage. These comparative studies help in understanding the influence of the halogen substituent and fluorine content on the decomposition mechanisms and kinetics of halogenated hydrocarbons.

Data Summary

The following table summarizes key quantitative data from computational and experimental studies on the reaction pathways of **1,2-dibromotetrafluoroethane**.

Parameter	Value	Method	Reference
C-Br Bond Dissociation Energy	92.3 kcal/mol	Quantum Calculation (DFT, ab-initio, etc.)	[1]
Activation Energy for C2F4 Radical Dissociation	96 kJ/mol	Shock Tube Experiments	[2]
Pre-exponential Factor for C2F4 Radical Dissociation	$4.76 \times 10^7 \text{ s}^{-1}$	Shock Tube Experiments	[2]

Experimental and Computational Methodologies

Computational Protocols

A theoretical investigation into the photolysis of Halon-2402 employed a suite of quantum calculation methods to model the reaction pathways[1]. The methodologies included:

- **Geometry Optimization:** Performed using PM3-configuration interaction microstate, Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with various basis sets. This step is crucial for finding the lowest energy structures of reactants, intermediates, transition states, and products.
- **Bond Dissociation Energy Calculation:** The energy required to break the C-Br bond was calculated based on the optimized geometries to determine the most likely initial step in the photolysis process.

Experimental Protocols

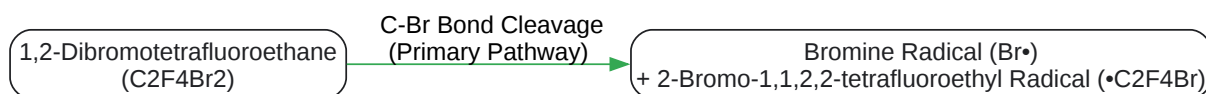
Shock tube experiments were conducted to study the dissociation kinetics of C2F4Br2 under high-temperature conditions[2]. The key aspects of the experimental setup and procedure were:

- **Shock Tube Apparatus:** A shock tube was used to rapidly heat a gas mixture containing C2F4Br2 diluted in Argon to temperatures ranging from 1000 K to 3500 K and pressures from 2 to 17 bar.

- Spectroscopic Detection: Atomic and molecular resonance absorption spectroscopy were employed to measure the concentration profiles of atomic bromine and CF₂ radicals formed during the dissociation process.
- Kinetic Analysis: The time-resolved concentration data were used to determine the rate coefficients for the thermal decomposition reactions.

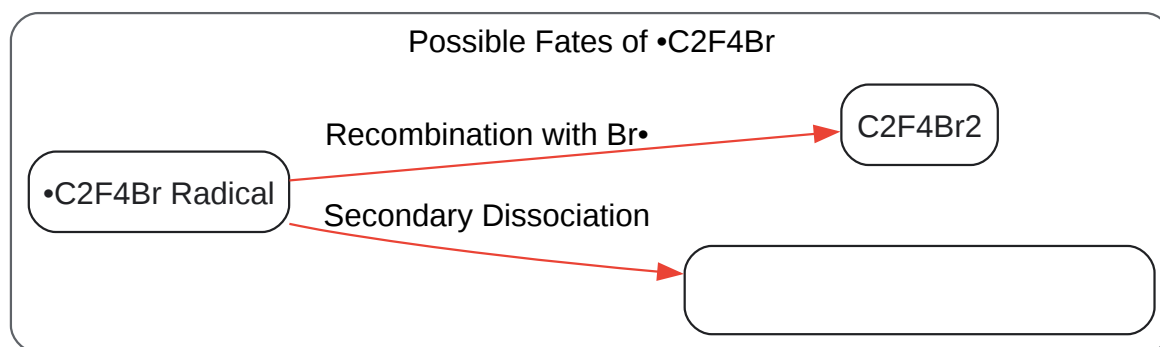
Visualizing the Reaction Pathways

To illustrate the logical relationships in the decomposition of **1,2-dibromotetrafluoroethane**, the following diagrams are provided.



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Caption: Primary initiation step in the decomposition of **1,2-dibromotetrafluoroethane**.



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